2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to an azetidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more .
Scientific Research Applications
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, which can be explored for therapeutic applications
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to industrial needs
Mechanism of Action
The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole include other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-Methylbenzo[d]thiazole: Exhibits selective inhibition of monoamine oxidase B (MAO-B), making it a potential candidate for treating neurological disorders.
Benzo[d]thiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the azetidine ring and the methoxyphenyl sulfonyl group. These features confer specific chemical reactivity and biological activity, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-22-14-7-3-5-9-16(14)25(20,21)19-10-12(11-19)23-17-18-13-6-2-4-8-15(13)24-17/h2-9,12H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSYGFUMJTWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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